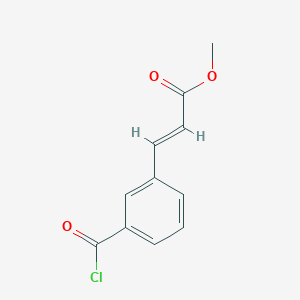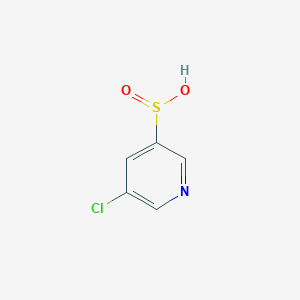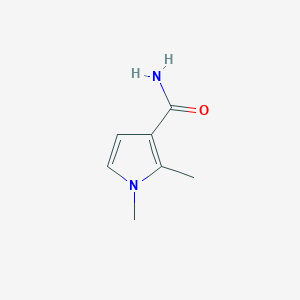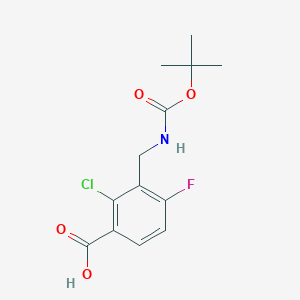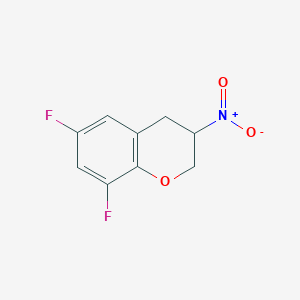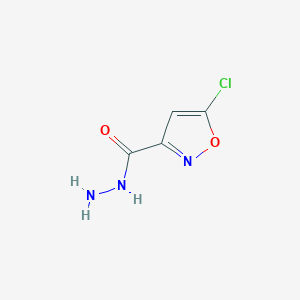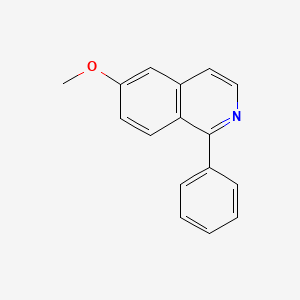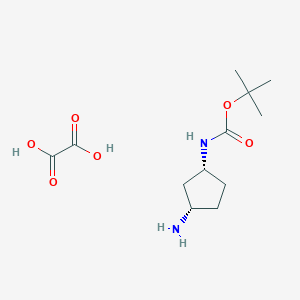
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate oxalate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminocyclopentyl moiety, and a carbamate functional group. The oxalate salt form enhances its stability and solubility, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate oxalate typically involves multiple steps One common method starts with the protection of the amine group on the cyclopentyl ring using a tert-butyl carbamateThe reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or other transition metals .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its stability and solubility make it suitable for in vitro and in vivo experiments .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new pharmaceuticals targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (3-aminopropyl)carbamate
- tert-Butyl (3-aminocyclohexyl)carbamate
Uniqueness
Compared to similar compounds, tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate oxalate offers unique structural features that enhance its stability and reactivity. The presence of the oxalate salt form improves its solubility, making it more suitable for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H22N2O6 |
|---|---|
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;oxalic acid |
InChI |
InChI=1S/C10H20N2O2.C2H2O4/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;3-1(4)2(5)6/h7-8H,4-6,11H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)/t7-,8+;/m0./s1 |
Clave InChI |
RPAYXXHMFDTHSG-KZYPOYLOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)N.C(=O)(C(=O)O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(C1)N.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





